molecular formula C6H5F2NO B11781824 4-(Difluoromethyl)pyridin-2-ol

4-(Difluoromethyl)pyridin-2-ol

Cat. No.: B11781824
M. Wt: 145.11 g/mol
InChI Key: OOWOCLBIQZLRFN-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H5F2NO It is a derivative of pyridine, characterized by the presence of a difluoromethyl group (-CF2H) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyridin-2-ol typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods: Industrial production of this compound can be achieved through scalable and economical synthetic routes. For instance, starting from 2,2-difluoroacetic anhydride, an efficient five-step and two-pot procedure has been developed. This method avoids the use of sealed vessels for amination, making it practical for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles, leading to substitution at the nitrogen or oxygen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines and pyridones, depending on the reaction conditions and the nature of the nucleophiles involved .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of protein kinase inhibitors, the compound targets PI3K and mTOR pathways, which are crucial for cell growth and survival . The difluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of these kinases.

Comparison with Similar Compounds

  • 2-(Difluoromethyl)pyridin-4-ol
  • 4-(Difluoromethyl)pyridin-2-amine
  • N-difluoromethylated pyridines and 4-pyridones

Comparison: 4-(Difluoromethyl)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers improved reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

4-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H5F2NO/c7-6(8)4-1-2-9-5(10)3-4/h1-3,6H,(H,9,10)

InChI Key

OOWOCLBIQZLRFN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1C(F)F

Origin of Product

United States

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